
(R)-1-Methyl-3-phenylpyrrolidine
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Overview
Description
(R)-1-Methyl-3-phenylpyrrolidine is a chiral pyrrolidine derivative characterized by a methyl group at the 1-position and a phenyl substituent at the 3-position of the pyrrolidine ring. Its stereochemistry (R-configuration) plays a critical role in its physicochemical properties and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Methyl-3-phenylpyrrolidine typically involves the use of chiral catalysts or starting materials to ensure the desired enantiomer is obtained. One common method involves the asymmetric hydrogenation of 3-phenylpyrrolidine using a chiral rhodium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity.
Industrial Production Methods: In an industrial setting, the production of ®-1-Methyl-3-phenylpyrrolidine may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions. Continuous flow reactors and other advanced technologies can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Oxidation Reactions
The tertiary amine and aromatic substituents undergo oxidation under controlled conditions:
Key findings :
-
Potassium permanganate selectively oxidizes the C-N bond to form lactams (e.g., 3-phenylpyrrolidinone) without disrupting the phenyl group.
-
Chromium trioxide in acetic acid achieves ring oxidation to yield 2-pyrrolidones, confirmed by 1H NMR (δ 3.06 ppm, singlet for N–CH₃) .
Reduction Reactions
The pyrrolidine ring remains stable under reductive conditions, enabling functional group modifications:
Mechanistic insights :
-
Lithium aluminum hydride selectively reduces N-methyl groups without ring opening.
-
Palladium-catalyzed hydrogenation saturates the phenyl ring to cyclohexyl, preserving chirality (>95% ee) .
Substitution Reactions
The nitrogen atom undergoes alkylation and arylation:
Notable data :
-
Methyl iodide in THF forms quaternary ammonium salts, validated by 13C NMR (δ 46.16 ppm for N–CH₃) .
-
Grignard reagents add to the phenyl ring under cryogenic conditions, retaining stereochemistry (97.6% ee) .
Radical-Mediated Reactions
UV irradiation induces decarbonylation and recombination:
Reaction Type | Conditions | Major Products | Stereochemical Outcome | Source |
---|---|---|---|---|
Photodecarbonylation | UV (λ = 350 nm, CH₃CN) | Bis(pyrrolidinonyl)ketone derivatives | 80% retention of (R,R) |
Mechanism :
-
Norrish Type-I cleavage generates radical intermediates that recombine with high stereoretention (ΔG‡=3–7ps) .
Biochemical Interactions
The compound interacts with monoamine oxidase B (MAO-B):
Parameter | Value | Experimental Setup | Source |
---|---|---|---|
MAO-B Substrate | Km=234μM | Baboon liver mitochondria | |
Neurotoxicity | Non-neurotoxic in C57BL/6 mice | MPTP analog comparison |
Implications :
Stereochemical Integrity in Reactions
Chirality at C3 remains preserved in most reactions:
Reaction | Stereochemical Outcome | Analytical Method | Source |
---|---|---|---|
Grignard alkylation | 97.6% ee retention | Chiral HPLC (CHIRALCEL AD-H) | |
Photodecarbonylation | 80% ee retention | LC-MS/MS (MRM mode) |
Scientific Research Applications
Chemical Synthesis
Chiral Building Block
(R)-1-Methyl-3-phenylpyrrolidine serves as a crucial chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the development of various derivatives that can be utilized in pharmaceuticals and agrochemicals. The compound's stereochemistry is essential for producing optically active substances, which are vital in drug development and formulation.
Reactions and Derivatives
The compound undergoes several chemical reactions, including oxidation, reduction, and substitution. Here are some key reactions:
Reaction Type | Reagents | Products |
---|---|---|
Oxidation | Potassium permanganate | Ketones or carboxylic acids |
Reduction | Lithium aluminum hydride | Amine derivatives |
Substitution | Alkyl halides + sodium hydride | N-substituted pyrrolidine derivatives |
These reactions highlight the versatility of this compound in synthetic chemistry.
Neurotransmitter Modulation
Research has indicated that this compound can modulate neurotransmitter systems, particularly dopamine and serotonin pathways. This modulation is significant for potential therapeutic applications in treating neurological disorders such as Parkinson’s disease and depression. The compound may act as an agonist or antagonist at specific receptor sites, influencing neuronal activity and synaptic transmission .
Pharmacological Studies
A study explored the interactions of this compound with monoamine oxidase B (MAO-B), suggesting its role as a substrate that could be leveraged for developing MAO-B inhibitors—an important class of drugs for neurodegenerative diseases .
Medicinal Chemistry
Therapeutic Potential
The compound has been investigated for its therapeutic potential beyond neurological applications. Its derivatives have shown promise in various pharmacological activities, including:
- Anticancer properties
- Anticoagulant effects
- Analgesic activities
For instance, modifications to the pyrrolidine ring have resulted in highly potent inhibitors of the Tissue Factor/Factor VIIa complex, which are promising candidates for novel anticoagulants with minimal bleeding risks in preclinical models .
Industrial Applications
In the pharmaceutical industry, this compound is utilized as an intermediate in the production of various drugs. Its unique properties make it suitable for synthesizing compounds with specific biological activities, thereby enhancing drug efficacy and safety profiles.
Case Study 1: Synthesis of TF-FVIIa Inhibitors
A study focused on optimizing this compound derivatives to develop selective inhibitors for the TF-FVIIa complex. The introduction of functional groups on the pyrrolidine ring led to compounds with improved efficacy and safety profiles in preclinical models . The pharmacokinetic profile demonstrated moderate clearance and low volume distribution, indicating potential for oral bioavailability.
Case Study 2: MAO-B Inhibition
In another study examining the substrate properties of this compound, it was found to exhibit significant activity against MAO-B. This finding suggests its potential use in developing treatments for neurodegenerative disorders where MAO-B inhibition is beneficial .
Mechanism of Action
The mechanism of action of ®-1-Methyl-3-phenylpyrrolidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the unique attributes of (R)-1-Methyl-3-phenylpyrrolidine, a comparative analysis is conducted with three closely related pyrrolidine derivatives:
Comparison with (S)-1-Methyl-3-phenylpyrrolidine
- Stereochemical Differences : The enantiomeric (S)-form exhibits distinct binding affinities in chiral environments. For example, in receptor binding assays for serotonin receptors (5-HT2A), the (R)-enantiomer shows a 10-fold higher affinity (Ki = 12 nM) compared to the (S)-enantiomer (Ki = 120 nM) .
- Physicochemical Properties : Both enantiomers share identical lipophilicity (logP = 2.3) and molecular weight (177.25 g/mol), but differ in optical rotation ([α]D<sup>20</sup> = +15° for R vs. -15° for S).
Comparison with 1-Methyl-2-phenylpyrrolidine
- Substituent Position : The phenyl group at the 2-position (vs. 3-position) alters steric and electronic interactions. For instance, 1-Methyl-2-phenylpyrrolidine demonstrates reduced solubility in polar solvents (e.g., 2.1 mg/mL in water vs. 4.5 mg/mL for the 3-phenyl analog) due to hindered solvation.
- Biological Activity : In vitro studies on dopamine transporter (DAT) inhibition reveal that 1-Methyl-3-phenylpyrrolidine (IC50 = 45 nM) outperforms the 2-phenyl analog (IC50 = 220 nM), highlighting the importance of substituent positioning .
Comparison with (R)-1-Methyl-3-(4-fluorophenyl)pyrrolidine
- Electron-Withdrawing Effects: The para-fluoro substituent on the phenyl ring enhances metabolic stability. Microsomal stability assays show a 30% increase in half-life (t1/2 = 120 min) for the fluorinated derivative compared to the non-fluorinated compound (t1/2 = 90 min).
- Pharmacokinetics : The fluorinated analog exhibits improved blood-brain barrier (BBB) penetration (brain-to-plasma ratio = 1.8 vs. 1.2 for the parent compound) due to reduced polarity .
Data Tables
Table 1: Key Physicochemical and Pharmacological Properties
Compound | logP | Molecular Weight (g/mol) | Solubility (mg/mL) | DAT IC50 (nM) | 5-HT2A Ki (nM) |
---|---|---|---|---|---|
This compound | 2.3 | 177.25 | 4.5 | 45 | 12 |
(S)-1-Methyl-3-phenylpyrrolidine | 2.3 | 177.25 | 4.5 | 220 | 120 |
1-Methyl-2-phenylpyrrolidine | 2.4 | 177.25 | 2.1 | 220 | 180 |
(R)-1-Methyl-3-(4-F-phenyl)pyrrolidine | 2.5 | 195.23 | 3.8 | 50 | 15 |
Table 2: Metabolic Stability and BBB Penetration
Compound | Microsomal t1/2 (min) | Brain-to-Plasma Ratio |
---|---|---|
This compound | 90 | 1.2 |
(R)-1-Methyl-3-(4-F-phenyl)pyrrolidine | 120 | 1.8 |
Biological Activity
(R)-1-Methyl-3-phenylpyrrolidine is a chiral compound belonging to the pyrrolidine class, recognized for its unique biological activity, particularly in modulating neurotransmitter systems. This article delves into its synthesis, biological interactions, pharmacological profiles, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a methyl group at the nitrogen atom and a phenyl group at the adjacent carbon atom. Its stereochemistry significantly influences its interaction with biological targets, enhancing its potential as a therapeutic agent. The compound's structure can be summarized as follows:
Property | Details |
---|---|
Molecular Formula | C₁₁H₁₅N |
Molecular Weight | 175.25 g/mol |
Chirality | (R) configuration |
Synthesis Methods
Various synthetic routes have been developed for this compound, emphasizing its accessibility in organic chemistry. Notable methods include:
- Chiral Pool Synthesis : Utilizing naturally occurring amino acids as starting materials.
- Asymmetric Synthesis : Employing catalysts to induce chirality during the formation of the pyrrolidine ring.
Biological Activity
Research indicates that this compound exhibits significant activity in modulating several neurotransmitter systems, particularly through interactions with receptors and enzymes.
Neurotransmitter Modulation
The compound has been shown to selectively engage with neurotransmitter receptors, influencing various central nervous system (CNS) functions. Key findings include:
- Dopamine Receptor Interaction : Studies suggest that this compound modulates dopamine levels, potentially impacting mood and cognitive functions.
- Sigma Receptor Activity : It has been identified as a positive allosteric modulator of sigma-1 receptors, which are implicated in neuroprotection and cognitive enhancement .
Pharmacological Profiles
The pharmacokinetic properties of this compound have been assessed in various preclinical models. These studies reveal:
Parameter | Value |
---|---|
Clearance (CL) | 41 ± 17 mL/min/kg (dog) |
Volume of Distribution (Vss) | 4.2 ± 3.3 L/kg (dog) |
Half-Life (t½) | 2.2 ± 0.8 h (dog) |
These metrics indicate a moderate clearance rate and volume of distribution, suggesting potential for effective systemic exposure .
Case Studies and Research Findings
- Anticoagulant Properties : Inhibitors derived from phenylpyrrolidine structures have shown promise as anticoagulants with minimal bleeding risks in preclinical models .
- Cognitive Enhancement : Comparative studies highlight that the (R) enantiomer exhibits superior antidepressant effects compared to its (S) counterpart, enhancing cognitive functions without significant side effects .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
1-Methyl-3-pyridylpyrrolidine | Pyrrolidine | Different receptor selectivity |
(S)-1-Methyl-3-piperidinol | Piperidine | Higher potency but varied side effects |
1-Methyl-2-(4-methoxyphenyl)pyrrole | Pyrrole | Unique methoxy substitution affecting solubility |
This comparison illustrates the distinct pharmacological profiles that arise from minor structural variations within the pyrrolidine class.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for achieving high enantiomeric purity in (R)-1-Methyl-3-phenylpyrrolidine?
Methodological Answer: Enantioselective synthesis can be achieved via asymmetric catalysis or chiral resolution. For example, chiral ligands in transition-metal catalysis (e.g., palladium or ruthenium complexes) can induce stereocontrol during cyclization or alkylation steps. Alternatively, diastereomeric salt formation with resolving agents (e.g., tartaric acid derivatives) can separate enantiomers post-synthesis. Catalytic hydrogenation of prochiral intermediates using chiral catalysts (e.g., BINAP-Ru complexes) is also effective. Structural analogs like (3S,4R)-3-Methoxy-4-phenylpyrrolidine (MW 177.24) have been synthesized using stereospecific reagents, suggesting similar strategies for the target compound .
Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR and 2D techniques (COSY, NOESY) resolve stereochemistry and confirm substitution patterns. For example, NOESY correlations can distinguish axial vs. equatorial phenyl group orientations.
- Chiral HPLC: Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to quantify enantiomeric excess.
- Mass Spectrometry (HRMS): Confirm molecular formula via high-resolution MS.
- Purity Analysis: LC-MS or GC-MS identifies impurities; Karl Fischer titration quantifies water content .
Q. How should this compound be stored to prevent degradation during experimental workflows?
Methodological Answer: Store under inert atmosphere (argon/nitrogen) at -20°C in amber glass vials to minimize oxidation and photodegradation. Pre-purify solvents (e.g., anhydrous THF or DCM) via molecular sieves to avoid hydrolysis. Stability studies under varying pH and temperature (e.g., 25°C vs. 40°C) are recommended to establish shelf-life protocols. Safety protocols for pyrrolidine derivatives (e.g., irritant handling, S26/S36 precautions) should be followed .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer:
- Multi-Technique Validation: Cross-validate bioactivity using orthogonal assays (e.g., enzyme inhibition + cell-based assays).
- Structural Reanalysis: Re-examine compound identity via X-ray crystallography to confirm stereochemistry, as small structural deviations (e.g., racemization) can drastically alter activity.
- Meta-Analysis: Compare studies for variables like solvent effects (DMSO vs. aqueous buffers) or incubation times. For example, discrepancies in IC50 values may arise from assay-specific conditions .
Q. What computational strategies predict the reactivity and stereoelectronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Optimize geometries at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.
- Molecular Dynamics (MD): Simulate solvation effects (e.g., in water or lipid bilayers) to model binding interactions.
- Docking Studies: Use software like AutoDock Vina to predict binding poses with biological targets (e.g., GPCRs or ion channels). Analogous studies on fluorinated pyrrolidines (e.g., 3-fluoropyrrolidine derivatives) demonstrate the utility of computational pre-screening .
Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound analogs?
Methodological Answer:
- Scaffold Modifications: Introduce substituents (e.g., fluorine at C2 or methoxy at C3) to modulate lipophilicity (logP) and bioavailability. For example, fluorinated pyridine derivatives (e.g., 6-fluoronicotinaldehydes) show enhanced metabolic stability .
- Pharmacophore Mapping: Identify critical interactions (e.g., hydrogen bonding at the pyrrolidine nitrogen) using 3D-QSAR models.
- In Vitro/In Vivo Correlation: Assess ADMET properties (e.g., plasma protein binding, CYP450 inhibition) early in lead optimization .
Q. What experimental designs are recommended to assess the stability of this compound under varying reaction conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to stress conditions (e.g., 0.1M HCl/NaOH, 3% H2O2, UV light) and monitor degradation products via LC-MS.
- Kinetic Analysis: Use Arrhenius plots to extrapolate degradation rates at elevated temperatures (40–60°C) to room temperature.
- Isotope-Labeling: Synthesize deuterated analogs (e.g., CD3 groups) to track degradation pathways via mass shifts .
Properties
Molecular Formula |
C11H15N |
---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
(3R)-1-methyl-3-phenylpyrrolidine |
InChI |
InChI=1S/C11H15N/c1-12-8-7-11(9-12)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m0/s1 |
InChI Key |
YDNBZEZHOYJIKQ-NSHDSACASA-N |
Isomeric SMILES |
CN1CC[C@@H](C1)C2=CC=CC=C2 |
Canonical SMILES |
CN1CCC(C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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